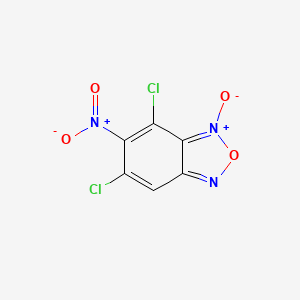
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of chlorine and nitro groups attached to a benzoxadiazole ring. Benzoxadiazoles are known for their diverse chemical and biological properties, making them of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration and chlorination of benzoxadiazole derivatives. One common method involves the nitration of 5,7-dichloro-2,1,3-benzoxadiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used, though specific conditions would depend on the desired outcome.
Major Products
Substitution: Products would include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction: The major product would be 5,7-dichloro-6-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Oxidation: Products would depend on the extent and nature of the oxidation process.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also intercalate with DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
- 5,7-Dichloro-4,6-dinitro-2,1,3-benzoxadiazole
Uniqueness
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
173159-48-3 |
|---|---|
Molekularformel |
C6HCl2N3O4 |
Molekulargewicht |
249.99 g/mol |
IUPAC-Name |
4,6-dichloro-5-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HCl2N3O4/c7-2-1-3-6(11(14)15-9-3)4(8)5(2)10(12)13/h1H |
InChI-Schlüssel |
BEJLOLOSVDGFFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C2=[N+](ON=C21)[O-])Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


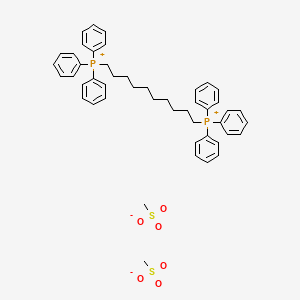


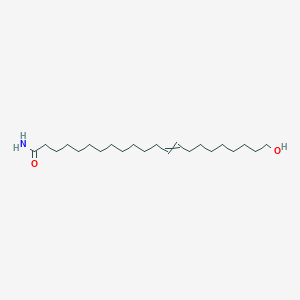
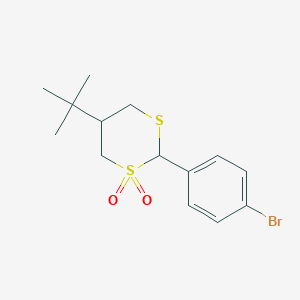
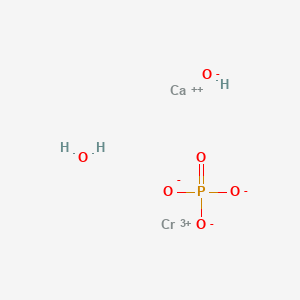
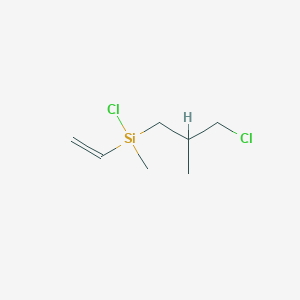
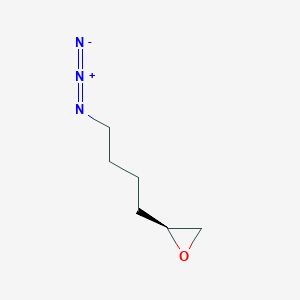
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
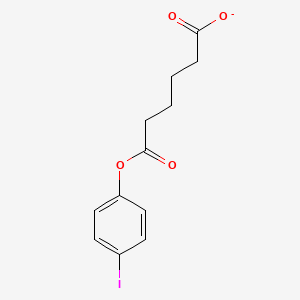
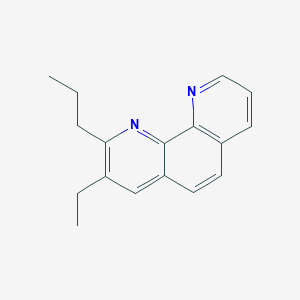
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
